rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol
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Overview
Description
rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a hydroxyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with 3-methylphenylmagnesium bromide to form the corresponding alcohol.
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution using a suitable chiral agent or chromatography to isolate the (1R,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: (1R,2S)-2-(3-methylphenyl)cyclohexanone.
Reduction: (1R,2S)-2-(3-methylphenyl)cyclohexane.
Substitution: (1R,2S)-2-(3-methylphenyl)cyclohexyl chloride.
Scientific Research Applications
rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol: Similar structure but with a different position of the methyl group on the phenyl ring.
(1R,2S)-2-(3-chlorophenyl)cyclohexan-1-ol: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
rac-(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the position of the methyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
217318-02-0; 93429-59-5 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.286 |
IUPAC Name |
(1R,2S)-2-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13+/m0/s1 |
InChI Key |
PZCGHHIUHVDILA-QWHCGFSZSA-N |
SMILES |
CC1=CC(=CC=C1)C2CCCCC2O |
solubility |
not available |
Origin of Product |
United States |
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